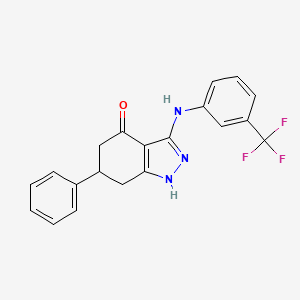
6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one, also known as TFPA, is a synthetic compound that belongs to the indazole class of heterocyclic compounds. It has been widely studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. This compound has been used in the synthesis of a variety of organic molecules and has been found to exhibit a number of biochemical and physiological effects.
Applications De Recherche Scientifique
6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has found a number of applications in scientific research. It has been used in the synthesis of a variety of organic molecules, such as amino acids and peptides, as well as in the synthesis of small organic molecules. It has also been used in the synthesis of drugs, such as antifungal agents, and in the synthesis of polymers materials. Additionally, 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has been used in the synthesis of fluorescent probes for imaging and detection of biological molecules.
Mécanisme D'action
The mechanism of action of 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other substances. It is also believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has been found to inhibit the enzyme dihydropyrimidine dehydrogenase, which is involved in the metabolism of pyrimidines.
Biochemical and Physiological Effects
6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has been found to exhibit a number of biochemical and physiological effects. In vitro studies have found that 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Additionally, 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one is a relatively reactive compound and can react with other compounds in the laboratory. Therefore, it is important to take precautions when using 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one. One potential direction is the use of 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one in the synthesis of drugs and other organic molecules. Additionally, it could be used in the development of new imaging agents and fluorescent probes. Finally, 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one could be used in the development of new anti-cancer and anti-inflammatory drugs.
Méthodes De Synthèse
6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one can be synthesized through a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Wittig reaction can be used to synthesize 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one from the reaction of 2-methyl-3-phenylindazol-4-one and trifluoromethylbenzaldehyde. Other methods for the synthesis of 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one include the Horner-Wadsworth-Emmons reaction and the Ullmann reaction.
Propriétés
IUPAC Name |
6-phenyl-3-[3-(trifluoromethyl)anilino]-1,5,6,7-tetrahydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c21-20(22,23)14-7-4-8-15(11-14)24-19-18-16(25-26-19)9-13(10-17(18)27)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPGPCPNHUOXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NN=C2NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

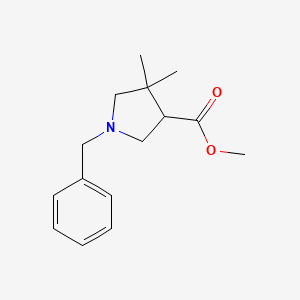
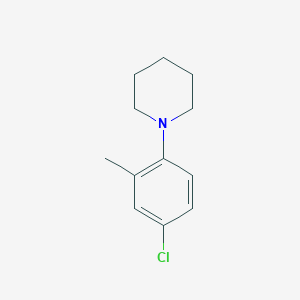
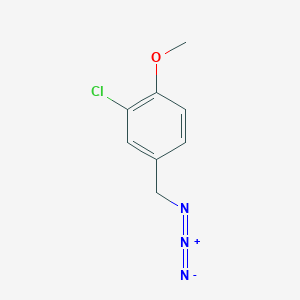
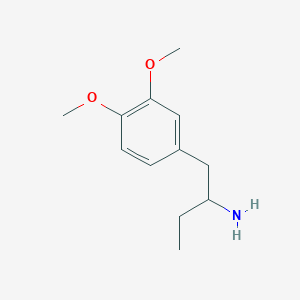

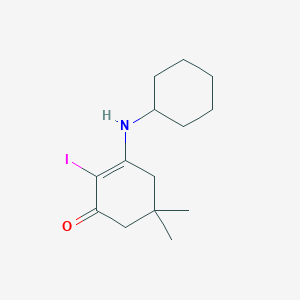

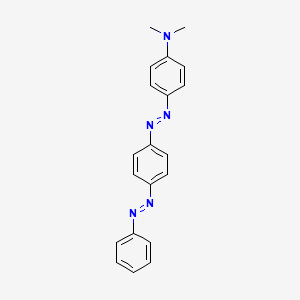
![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)
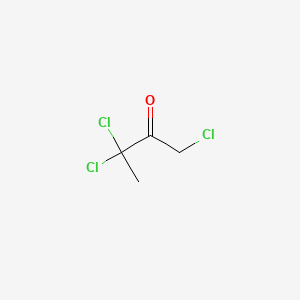
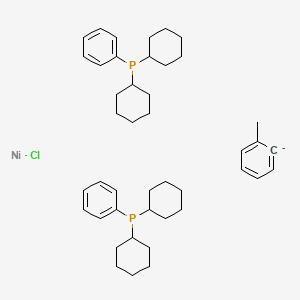
![Methyl 3-((4,4-dimethyl-2,6-dioxo(3,5-dioxanyl))diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B6354559.png)
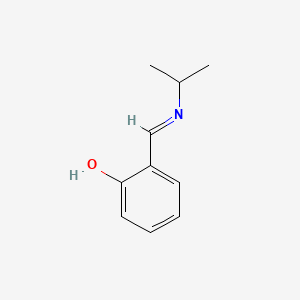
![(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6354574.png)